1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one
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Overview
Description
1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile that contain the necessary sulfur and nitrogen atoms.
Functionalization: The core structure is then functionalized to introduce the 3-(3-chlorophenyl)propan-1-one moiety. This can be achieved through Friedel-Crafts acylation, where the bicyclic compound reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-1-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the bicyclic core and the chlorophenyl group.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in the treatment of neurological disorders. The bicyclic structure can interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or resins that benefit from the rigidity and stability of the bicyclic core.
Mechanism of Action
The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure could provide a rigid framework that fits into the active site of an enzyme or receptor, while the chlorophenyl group could participate in hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-phenylpropan-1-one: Similar structure but without the chlorine atom on the phenyl ring.
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure with the chlorine atom in a different position on the phenyl ring.
Uniqueness
The presence of the chlorine atom in the 3-position of the phenyl ring in 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can affect the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c15-11-3-1-2-10(6-11)4-5-14(17)16-8-13-7-12(16)9-18-13/h1-3,6,12-13H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDJTGOMAWIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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